molecular formula C8H8N2O B1628196 2-(4-Methoxypyridin-2-YL)acetonitrile CAS No. 40808-75-1

2-(4-Methoxypyridin-2-YL)acetonitrile

Cat. No.: B1628196
CAS No.: 40808-75-1
M. Wt: 148.16 g/mol
InChI Key: QNRUEVWRCYBRDZ-UHFFFAOYSA-N
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Description

2-(4-Methoxypyridin-2-YL)acetonitrile is a chemical compound that belongs to the class of pyridine derivatives. It is known for its unique chemical properties and biological activity, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyridin-2-YL)acetonitrile typically involves the reaction of 4-methoxypyridine with acetonitrile under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyridin-2-YL)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4-Methoxypyridin-2-YL)acetonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyridin-2-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxypyridin-4-yl)acetonitrile
  • 2-(4-Methoxypyridin-2-yl)acetamide
  • 2-(4-Methoxypyridin-2-yl)ethanol

Uniqueness

2-(4-Methoxypyridin-2-YL)acetonitrile stands out due to its specific structural features and reactivity. Its methoxy group and nitrile functionality confer unique chemical properties, making it distinct from other pyridine derivatives. These properties enable its diverse applications in various fields of research and industry .

Properties

IUPAC Name

2-(4-methoxypyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-5-10-7(6-8)2-4-9/h3,5-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRUEVWRCYBRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618624
Record name (4-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40808-75-1
Record name (4-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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